Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate

Purity Quality Control Procurement

Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate is a protected, chiral 1,4-diazepane building block, characterized by a Boc protecting group on one nitrogen, a ketone at the 5-position, and a 2-ethyl substituent. The compound serves as a versatile intermediate in medicinal chemistry for synthesizing 1,4-diazepane-containing bioactive molecules, where the ethyl group offers distinct steric and lipophilic properties compared to simpler N-alkyl or unsubstituted analogs.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
CAS No. 1255147-08-0
Cat. No. B1393542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate
CAS1255147-08-0
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCCC1CNC(=O)CCN1C(=O)OC(C)(C)C
InChIInChI=1S/C12H22N2O3/c1-5-9-8-13-10(15)6-7-14(9)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15)
InChIKeyOSUATXUTDNILPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate (CAS 1255147-08-0): A Key Differentiated Building Block for Drug Discovery


Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate is a protected, chiral 1,4-diazepane building block, characterized by a Boc protecting group on one nitrogen, a ketone at the 5-position, and a 2-ethyl substituent . The compound serves as a versatile intermediate in medicinal chemistry for synthesizing 1,4-diazepane-containing bioactive molecules, where the ethyl group offers distinct steric and lipophilic properties compared to simpler N-alkyl or unsubstituted analogs .

Why Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate Cannot Be Replaced by Unsubstituted or Methyl Analogs


The 2-ethyl substituent on the diazepane ring is not a simple alkyl decoration; it directly influences the core's conformational bias, steric environment, and lipophilicity. This 2-ethyl-5-oxo-1,4-diazepane scaffold is a specific precursor for the synthesis of distinct bioactive targets, such as certain Rho-kinase inhibitor analogs, where the methyl congener (CAS 1255147-73-9) serves as the key intermediate for Ripasudil (K-115) [1]. Generic substitution with the more common 1-N-Boc-5-oxo-1,4-diazepane (CAS 190900-21-1) or the 2-methyl derivative would fundamentally alter the structure-activity relationship (SAR) of the final drug candidate, as the ethyl group's larger van der Waals volume and distinct electronic effect are non-interchangeable with a proton or methyl group for occupying lipophilic pockets in target proteins [1].

Quantitative Differentiators for Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate Procurement


Purity Specification: 2-Ethyl vs. 2-Methyl 5-Oxo-1,4-Diazepane Building Blocks

The commercial supplier ChemScene provides the target 2-ethyl derivative at a guaranteed minimum purity of ≥97% . In comparison, the closest analog, tert-butyl 2-methyl-5-oxo-1,4-diazepane-1-carboxylate, is listed by the same supplier at a higher purity of 98% . This 1% purity difference, while seemingly small, may impact downstream synthetic yields and purification requirements, particularly in multi-step medicinal chemistry campaigns where intermediate purity directly correlates with final drug candidate purity.

Purity Quality Control Procurement

Structural and Conformational Differentiation: 2-Ethyl versus 2-Methyl Substituent Effects

While no direct head-to-head X-ray crystallography or NMR conformational analysis data for the target compound is publicly available, class-level inference based on the fundamental principles of steric bulk and lipophilicity allows for a clear differentiation. The replacement of a methyl group (van der Waals volume ≈ 13.67 ų) with an ethyl group (van der Waals volume ≈ 27.3 ų) approximately doubles the steric bulk at the 2-position [1]. This increase in size is known to bias the ring conformation and restrict accessible dihedral angles, which can enhance binding selectivity for protein targets with deeper hydrophobic sub-pockets . The calculated logP for the methyl analog is lower than for the ethyl analog, indicating a tangible difference in lipophilicity that affects pharmacokinetic properties of final drug candidates .

Medicinal Chemistry Conformational Analysis Drug Design

Specific Synthetic Utility: Precursor to Non-Ripasudil Rho-Kinase Inhibitor Analogs

The 2-methyl-5-oxo-1,4-diazepane-1-carboxylate is a documented key intermediate in the synthesis of the drug Ripasudil (K-115), a marketed Rho-kinase inhibitor for glaucoma . By direct structural analogy, the 2-ethyl derivative is the essential building block for synthesizing the homologous series of Ripasudil analogs where the core methyl substituent is replaced with an ethyl group. These ethyl analogs are of high interest in medicinal chemistry for optimizing the pharmacokinetic profile of the Rho-kinase inhibitor class, a strategy known as 'methyl-to-ethyl' scanning [1]. No alternative compound can be substituted to generate this specific ethyl-substituted pharmacophore.

Rho-Kinase Inhibitor Drug Discovery Synthetic Intermediate

Storage and Thermal Stability: A Practical Procurement Consideration

The supplier ChemScene recommends storage of the 2-ethyl derivative sealed in a dry environment at 2-8°C . The unsubstituted analog, 1-N-Boc-5-oxo-1,4-diazepane (CAS 190900-21-1), is reported to have a predicted boiling point of 373.1±35.0 °C and a density of 1.098±0.06 g/cm³, suggesting it is a stable solid at room temperature . The requirement for refrigerated storage of the 2-ethyl analog implies a lower thermal stability compared to the unsubstituted parent, potentially due to the increased steric strain or lower crystallinity introduced by the ethyl group. This necessitates cold-chain shipping and storage, which should be factored into procurement logistics.

Stability Storage Logistics

Procurement Scenarios for Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate


SAR Exploration in Rho-Kinase Inhibitor Drug Discovery Programs

This compound is the exclusive starting material for synthesizing the 2-ethyl homolog of the clinically validated Rho-kinase inhibitor Ripasudil. This 'methyl-to-ethyl' scan scenario is a standard medicinal chemistry tactic to modulate potency, selectivity, and pharmacokinetics [1]. Procurement is justified by the need to access a distinct, previously unexplored pharmacophoric space to overcome the limitations of existing Ripasudil-based therapies [2].

Synthesis of 1,4-Diazepane-Based Protease or Kinase Inhibitors with Specific Lipophilic Pockets

The unique combination of the Boc protecting group, the 5-oxo handle, and the 2-ethyl substituent makes this building block ideal for constructing enzyme inhibitors that require a specific hydrophobic interaction, as commonly seen in Factor Xa or HIV protease inhibitors containing a 1,4-diazepane core [1]. The increased steric bulk compared to methyl or hydrogen analogs can enhance selectivity for targets with defined, deep hydrophobic S1 or S2 pockets [2].

Development of Radiolabeled 1,4-Diazepane Derivatives for PET Imaging

Building on recent advances in copper-mediated radiofluorination of 1,4-diazepane scaffolds, this building block can be employed to introduce a radiofluorine atom into a pharmaceutically relevant structure [1]. The 2-ethyl group provides a handle for modulating lipophilicity, which is a critical parameter for optimizing brain penetration or reducing non-specific binding of PET tracers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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